tert-Butyl (S)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Description
Chemical Structure: The compound (CAS: 1637325-25-7 or 1454687-19-4, depending on the source ) features a pyrrolidine ring with a tert-butyl carboxylate group at position 1 and a 4-iodo-1H-pyrazol-1-yl substituent at position 2. Its molecular formula is C₁₂H₁₈IN₃O₂ (MW: 363.19) . Applications: Primarily used in research (non-human), it serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions due to the reactive iodine atom . Physical Properties: Stored at room temperature, it requires dissolution in DMSO for stock solutions (10 mM). Purity exceeds 95%, with hazards including skin/eye irritation (H315, H319, H335) .
Properties
IUPAC Name |
tert-butyl (3S)-3-(4-iodopyrazol-1-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKYPEJADQPLFE-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C=C(C=N2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Pyrroline Derivatives
A prochiral 3-pyrroline derivative is hydrogenated using a Rhodium-(S)-BINAP catalyst system, achieving enantiomeric excess (ee) >98%. For example:
The product is then protected with di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) with triethylamine (Et₃N), yielding (S)-tert-butyl pyrrolidine-1-carboxylate.
Preparation of 4-Iodo-1H-pyrazole
Direct Iodination of Pyrazole
4-Iodo-1H-pyrazole is synthesized via electrophilic iodination using iodine monochloride (ICl) in dichloromethane at 0°C. This method achieves 85–90% yield but requires careful temperature control to avoid diiodination.
Boc Protection of 4-Iodo-1H-pyrazole
To enhance stability, the pyrazole nitrogen is protected using (Boc)₂O in THF with Et₃N (20–25°C, 2–3 hours), yielding tert-butyl 4-iodo-1H-pyrazole-1-carboxylate in 90–98% yield (Table 1).
Table 1: Optimization of Boc Protection Conditions
Coupling Strategies for Fragment Assembly
Nucleophilic Substitution
The iodopyrazole moiety displaces a leaving group (e.g., mesylate or triflate) at the 3-position of the pyrrolidine. For example:
Yields are moderate (50–65%) due to steric hindrance from the tert-butyl group.
Palladium-Catalyzed Cross-Coupling
Negishi or Suzuki-Miyaura couplings are preferred for higher regioselectivity. A representative protocol uses:
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Organozinc reagent : Generated from (S)-3-iodopyrrolidine-1-carboxylate and zinc dust.
Table 2: Cross-Coupling Optimization
XPhos significantly improves yield by mitigating side reactions from electron-rich intermediates.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/cyclohexane gradients (10→20% ethyl acetate). This removes unreacted pyrazole and palladium residues.
Crystallization
Recrystallization from heptane/ethyl acetate mixtures yields high-purity (>97%) product, as confirmed by HPLC and ¹H-NMR.
Scalability and Industrial Adaptations
Large-Scale Synthesis
A 10 mmol scale synthesis of the pyrrolidine precursor has been validated, with key steps including:
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C-H activation/iodination : Achieved using iodine and AgOTf in DMF (70% yield).
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Coupling reaction : Conducted in THF at 78°C under nitrogen, with yields >80% after optimization.
Challenges and Mitigation Strategies
Stereochemical Integrity
Racemization at the pyrrolidine 3-position is minimized by:
Iodine Stability
The 4-iodo group is susceptible to light-induced degradation. Storage under inert gas (N₂) at −20°C in amber vials extends shelf life.
Emerging Methodologies
Biological Activity
tert-Butyl (S)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is an organic compound characterized by a unique molecular structure that includes a tert-butyl group, a pyrrolidine ring, and a 4-iodo-1H-pyrazole moiety. Its molecular formula is with a molecular weight of approximately 363.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.19 g/mol |
| Solubility | Soluble in organic solvents like THF and ethyl acetate |
The presence of the iodine substituent on the pyrazole ring enhances the compound's reactivity and biological interactions, making it a candidate for various therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Potential
Studies have suggested that compounds with similar structures may inhibit cancer cell proliferation. The pyrazole moiety is known for its ability to interact with various biological targets, including enzymes involved in cancer progression. Ongoing research aims to evaluate its effectiveness against specific cancer types, particularly through cell line assays and in vivo models.
2. Neuropharmacological Effects
Preliminary investigations into the neuropharmacological properties of this compound indicate potential benefits in treating neurological disorders. The interaction of the compound with neurotransmitter receptors could lead to therapeutic effects in conditions such as anxiety and depression.
3. Anti-inflammatory Activity
Compounds containing pyrazole rings have been documented to exhibit anti-inflammatory properties. The biological mechanisms behind this activity are under investigation, focusing on the modulation of inflammatory pathways.
Case Studies and Research Findings
A review of recent literature reveals significant findings regarding the biological activity of this compound:
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-iodopyrazole and pyrrolidine derivatives. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine.
The proposed mechanism involves the formation of covalent bonds with target proteins, influencing their activity and potentially leading to desired pharmacological effects.
Scientific Research Applications
Anticancer Activity
Research has shown that pyrazole derivatives, including tert-butyl (S)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, exhibit promising anticancer properties. The compound's structure allows for interaction with biological targets involved in cancer cell proliferation and apoptosis. Studies have indicated that similar compounds can inhibit the growth of various cancer cell lines, suggesting potential use in cancer therapeutics .
Case Study: In Vitro Assays
In vitro assays conducted on related pyrazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. For example, compounds with similar structures showed IC50 values ranging from 5 to 20 µM, indicating their effectiveness in inhibiting tumor growth .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives is well-documented, with many compounds exhibiting effectiveness against a range of bacterial strains. This compound is hypothesized to possess similar properties due to its structural characteristics.
Case Study: Antibacterial Screening
A study evaluating the antimicrobial efficacy of various pyrazole derivatives found that compounds with iodo substitutions displayed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes.
Synthetic Applications
The synthesis of this compound typically involves multi-step synthetic routes that can be adapted for the production of other related compounds. The presence of both pyrrolidine and pyrazole rings allows for further functionalization, making it a versatile intermediate in organic synthesis.
Synthetic Route Overview
- Formation of Pyrazole Ring : The initial step involves the reaction of hydrazine with appropriate carbonyl compounds.
- Iodination : The pyrazole ring is iodinated using iodine or iodine-containing reagents.
- Coupling Reaction : The iodinated pyrazole is coupled with pyrrolidine derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide .
Future Research Directions
Ongoing research aims to explore the full potential of this compound in drug discovery and development. Investigating its mechanism of action at the molecular level could provide insights into its efficacy as an anticancer or antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolidine Derivatives
Key Insights :
- Iodo vs. Bromo : The iodine in the target compound enhances leaving-group ability in cross-couplings compared to bromine .
- Amino Group: The 4-amino analog (CAS: 1029413-53-3) exhibits nucleophilic reactivity, enabling amide bond formation, unlike the inert iodine .
- Boronate Ester : The boronate derivative (CAS: 1007882-12-3) facilitates C–C bond formation via Suzuki reactions, complementing the iodine’s role in Ullmann couplings .
Stereochemical and Functional Group Comparisons
tert-Butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-[(thiazolidin-3-yl)carbonyl]pyrrolidine-1-carboxylate
- Structure : Contains a piperazine-thiazolidine moiety and phenyl-pyrazole group.
- Properties : Higher molecular weight (526.69) and lipophilicity due to aromatic groups. Used in drug discovery for CNS targets .
- Contrast : The target compound lacks extended aromatic systems, favoring solubility in polar solvents .
Spiro-Pyrrolidine-Oxindole Derivative (Compound 328)
- Structure : Spiro ring system with triisopropylsilyl and propene groups.
- Properties : High yield (94%), melting point (99°C), and stereochemical complexity. Applications in natural product synthesis .
- Contrast : The target compound’s simpler structure enables easier scale-up but limits conformational diversity .
Hazard Profiles and Handling
Key Insight : The target compound’s moderate hazards (irritation) contrast with acute toxicity in hydroxymethyl derivatives, necessitating less stringent storage .
Q & A
Basic: What are the optimized synthetic routes for preparing tert-butyl (S)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, and how is purity ensured?
The compound is synthesized via coupling reactions using activating agents like isobutyl chloroformate and bases such as DIPEA in anhydrous CH₂Cl₂. Key steps include:
- Activation : Formation of a mixed anhydride intermediate by reacting the carboxylic acid precursor with isobutyl chloroformate and DIPEA .
- Coupling : Addition of nucleophiles (e.g., amines or alcohols) to the activated intermediate under inert atmospheres .
- Purification : Flash chromatography (silica gel, gradients of ethyl acetate/hexane) achieves >95% purity. LC-MS monitors reaction progress and confirms product formation .
Basic: How are spectroscopic techniques (NMR, HRMS) utilized to characterize this compound?
- ¹H/¹³C NMR : Assignments focus on the pyrrolidine ring’s stereochemistry, pyrazole substituents (e.g., iodophenyl), and Boc-protected amine. Restricted rotation of the Boc group may cause signal splitting, requiring 2D NMR (COSY, HSQC) for resolution .
- HRMS (ESI+) : Validates molecular weight (e.g., [M+H]+ ion) and confirms isotopic patterns from the iodine substituent .
- IR Spectroscopy : Identifies carbonyl (Boc group, ~1700 cm⁻¹) and pyrazole ring vibrations .
Advanced: What crystallographic strategies resolve the compound’s 3D structure and conformational flexibility?
- X-ray Diffraction : Single crystals grown via slow evaporation (e.g., in CH₂Cl₂/hexane) are analyzed at 100 K. SHELXL refines structures with R-factors <0.05, focusing on the (S)-pyrrolidine configuration and pyrazole-iodine orientation .
- Conformational Analysis : Torsion angles between pyrrolidine and pyrazole rings reveal steric effects from the bulky tert-butyl group. Hydrogen bonding (e.g., C–H⋯O) stabilizes specific conformers .
Advanced: How does hydrogen bonding influence crystal packing and supramolecular assembly?
Graph set analysis (Etter’s formalism) identifies motifs like R₂²(8) rings from N–H⋯O interactions between the Boc carbonyl and adjacent molecules. These interactions guide crystal packing, impacting solubility and stability .
Advanced: What methodologies validate enantiomeric purity, especially for the (S)-configured pyrrolidine?
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers using hexane/isopropanol gradients. Retention times are compared to the (R)-isomer (CAS 2740593-04-6) .
- Optical Rotation : Specific rotation values ([α]D²⁵) are cross-checked against literature for stereochemical consistency .
Advanced: How do structural modifications (e.g., iodine substitution) impact reactivity in cross-coupling reactions?
The 4-iodo group on pyrazole enables Suzuki-Miyaura couplings with boronate esters (e.g., aryl pinacol boranes). Reaction optimization includes:
- Catalyst Screening : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in THF/water.
- Temperature : 80–100°C for 12–24 hours.
LC-MS tracks iodophenyl replacement, while ¹H NMR quantifies coupling efficiency .
Advanced: How are conflicting spectral data (e.g., broad NMR signals) resolved?
Broad signals arise from dynamic processes (e.g., Boc group rotation). Solutions include:
- Variable-Temperature NMR : Cooling to −40°C slows rotation, sharpening peaks .
- Crystallographic Validation : X-ray structures provide static conformational snapshots to reconcile NMR assignments .
Advanced: What computational methods predict the compound’s bioactivity or intermolecular interactions?
- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., kinases), leveraging the iodine’s halogen-bonding potential.
- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) and calculate electrostatic potential surfaces to identify reactive sites .
Advanced: How is the compound’s stability assessed under varying conditions (pH, temperature)?
- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions.
- HPLC Monitoring : Quantify degradation products (e.g., de-iodinated analogs or Boc-deprotected amines) .
Advanced: What strategies mitigate toxicity risks during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
